molecular formula C15H11BrF3N5O3S2 B3012731 4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide CAS No. 956961-83-4

4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide

Cat. No.: B3012731
CAS No.: 956961-83-4
M. Wt: 510.3
InChI Key: XDBZWWAELZOXEC-UHFFFAOYSA-N
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Description

4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H11BrF3N5O3S2 and its molecular weight is 510.3. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may involve interactions with its targets that lead to changes in cellular processes . For instance, the compound might inhibit or activate its target, altering the target’s normal function.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural features, it might influence pathways involving similar compounds .

Pharmacokinetics

Based on its structure, it’s reasonable to hypothesize that it might be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy. Interactions with other compounds might enhance or inhibit its action .

Properties

IUPAC Name

N'-(4-bromophenyl)sulfonyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3N5O3S2/c1-8-6-12(15(17,18)19)24(22-8)14-20-11(7-28-14)13(25)21-23-29(26,27)10-4-2-9(16)3-5-10/h2-7,23H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBZWWAELZOXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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